Benzo[b]thiophene-3(2H)-one 1,1-dioxide
CAS No.: 1127-35-1
Cat. No.: VC20947152
Molecular Formula: C8H6O3S
Molecular Weight: 182.2 g/mol
* For research use only. Not for human or veterinary use.
![Benzo[b]thiophene-3(2H)-one 1,1-dioxide - 1127-35-1](/images/no_structure.jpg)
Specification
CAS No. | 1127-35-1 |
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Molecular Formula | C8H6O3S |
Molecular Weight | 182.2 g/mol |
IUPAC Name | 1,1-dioxo-1-benzothiophen-3-one |
Standard InChI | InChI=1S/C8H6O3S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-4H,5H2 |
Standard InChI Key | LXCYNALXWGQUIK-UHFFFAOYSA-N |
SMILES | C1C(=O)C2=CC=CC=C2S1(=O)=O |
Canonical SMILES | C1C(=O)C2=CC=CC=C2S1(=O)=O |
Introduction
Benzo[b]thiophene-3(2H)-one 1,1-dioxide is a heterocyclic organic compound with the molecular formula C8H6O3S and a CAS number of 1127-35-1. It belongs to the class of benzothiophenes, which are known for their diverse applications in pharmaceuticals and materials science.
Synthesis and Reactions
Benzo[b]thiophene derivatives can be synthesized through various methods involving oxidation reactions or palladium-catalyzed arylations . For instance, benzo[b]thiophene can be oxidized using hydrogen peroxide to form its dioxide derivative .
In palladium-catalyzed reactions, benzo[b]thiophenes have been shown to undergo selective arylation at specific positions on the ring system . These reactions often involve arylboronic acids as coupling partners and yield substituted products that can serve as precursors for further functionalization.
Biological Activity
Research has demonstrated that certain substituted benzothiophenes exhibit biological activities such as anti-tubercular properties . The substitution pattern on these compounds plays a crucial role in determining their efficacy against pathogens like Mycobacterium tuberculosis.
Pharmaceutical Development
Studies focusing on modifications of benzo[b]thiophenes aim at developing new therapeutic agents targeting various disease pathways . The structural versatility of these compounds allows them to interact with different biological targets, making them promising candidates for drug discovery programs.
Handling and Safety Information
Handling Benzo[b]thiophene-3(2H)-one requires caution due to potential hazards associated with its chemical nature:
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Storage Conditions: It should be stored sealed in dry conditions at room temperature.
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Hazards: Classified under hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Given these considerations, it is essential to follow proper safety protocols when handling this compound.
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